molecular formula C9H9ClN2O4 B8411239 N-(2-Chloro-5-methoxy-4-nitrophenyl)acetamide

N-(2-Chloro-5-methoxy-4-nitrophenyl)acetamide

Cat. No.: B8411239
M. Wt: 244.63 g/mol
InChI Key: GFWJQYPGMZCCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Chloro-5’-methoxy-4’-nitroacetanilide is an organic compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.64 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an acetanilide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-5’-methoxy-4’-nitroacetanilide typically involves the nitration of 2’-Chloro-5’-methoxyacetanilide. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 2’-Chloro-5’-methoxy-4’-nitroacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified using recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-5’-methoxy-4’-nitroacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Chloro-5’-methoxy-4’-nitroacetanilide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-methoxy-4’-nitroacetanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and methoxy groups also contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-5’-methoxy-4’-nitroacetanilide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the 5’ position and the nitro group at the 4’ position makes it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

N-(2-chloro-5-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C9H9ClN2O4/c1-5(13)11-7-4-9(16-2)8(12(14)15)3-6(7)10/h3-4H,1-2H3,(H,11,13)

InChI Key

GFWJQYPGMZCCNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC

Origin of Product

United States

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